Pyrazinamine, 6-propyl-

Antitubercular drug discovery Fatty acid synthase I (FASI) Mycobacterium tuberculosis

Procure 6-propylpyrazin-2-amine (CAS 874338-81-5) as a critical ester prodrug probe for overcoming pyrazinamidase-mediated resistance in Mycobacterium tuberculosis. Unlike PZA, this 6-propyl analog exhibits pH-independent activity and near-complete (96%) fatty acid synthase I (FASI) blockade, making it essential for SAR campaigns targeting drug-resistant TB. Its retained efficacy against PZA-resistant clinical isolates validates it as a superior tool compound for dissecting mycobacterial cell wall biosynthesis.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
Cat. No. B12302882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrazinamine, 6-propyl-
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCCCC1=CN=CC(=N1)N
InChIInChI=1S/C7H11N3/c1-2-3-6-4-9-5-7(8)10-6/h4-5H,2-3H2,1H3,(H2,8,10)
InChIKeyMOTGGRBIFDDFLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Propylpyrazin-2-amine (6-Propyl-PZA) for Antitubercular Drug Discovery and Procurement


Pyrazinamine, 6-propyl- (also known as 6-propylpyrazin-2-amine or n-propyl pyrazinoate) is an alkyl-substituted pyrazine derivative and a close structural analog of the first-line antitubercular drug pyrazinamide (PZA) [1]. This compound is characterized by a propyl group at the 6-position of the pyrazine ring, which confers increased lipophilicity compared to the parent molecule pyrazinoic acid (POA), the active metabolite of PZA [2]. As an ester prodrug, 6-propylpyrazin-2-amine is designed to release POA via ester hydrolysis, but it also exhibits potent intrinsic activity against *Mycobacterium tuberculosis* [2].

Why Pyrazinamide Analogs Like 6-Propylpyrazin-2-amine Cannot Be Readily Substituted


Substitution of 6-propylpyrazin-2-amine with other pyrazinamide analogs is not straightforward due to critical differences in their activation pathways and mechanisms of action. While the parent drug PZA requires activation by bacterial pyrazinamidase to its active form, pyrazinoic acid (POA), this activation step is often compromised in PZA-resistant clinical isolates [1]. In contrast, 6-propylpyrazin-2-amine (n-propyl pyrazinoate) acts as an ester prodrug that bypasses the need for amidase activation, retaining activity against PZA-resistant strains [1]. Furthermore, its mechanism of action involves potent inhibition of fatty acid synthase I (FASI), a target that is differentially affected by various pyrazine derivatives, with the 6-propyl substitution conferring a unique combination of target engagement and pH-independent activity [2].

Quantitative Evidence Differentiating 6-Propylpyrazin-2-amine for Scientific Selection


6-Propylpyrazin-2-amine Exhibits Comparable FASI Inhibition to Pyrazinoic Acid

In a direct head-to-head comparison, 6-propylpyrazin-2-amine (n-propyl pyrazinoate) inhibited palmitic acid biosynthesis, a direct measure of FASI activity, by 96% in replicating *M. tuberculosis* bacilli. This level of inhibition is nearly identical to that of pyrazinoic acid (POA), the active metabolite of the first-line drug pyrazinamide, which caused a 97% reduction. The comparator 5-chloro-pyrazinamide achieved 94% inhibition, demonstrating that the 6-propyl ester achieves potency comparable to the pharmacologically active POA [1].

Antitubercular drug discovery Fatty acid synthase I (FASI) Mycobacterium tuberculosis

6-Propylpyrazin-2-amine Retains Activity Against Pyrazinamide-Resistant M. tuberculosis

In a comparative study, PZA-resistant *M. tuberculosis* isolates that are no longer susceptible to the parent drug due to a loss of pyrazinamidase activity remained fully susceptible in vitro to 6-propylpyrazin-2-amine (n-propyl pyrazinoate). This is a critical differentiation point: while PZA's activity is abolished in these strains, the 6-propyl analog retains its antimycobacterial effect [1].

Drug-resistant tuberculosis Prodrug activation bypass Pyrazinamidase

6-Propylpyrazin-2-amine Demonstrates a More Favorable MIC Profile Than Pyrazinoic Acid

A cross-study comparison of published Minimum Inhibitory Concentration (MIC) data indicates that 6-propylpyrazin-2-amine (n-propyl pyrazinoate) exhibits lower MIC values against *M. tuberculosis* isolates compared to pyrazinoic acid (POA). This suggests a potency advantage for the 6-propyl ester over the active metabolite alone [1].

Minimum inhibitory concentration (MIC) Antimycobacterial potency Structure-activity relationship

High-Impact Research and Development Applications for 6-Propylpyrazin-2-amine


Investigating the Mechanism of FASI Inhibition

6-Propylpyrazin-2-amine serves as a validated tool compound for probing the inhibition of mycobacterial fatty acid synthase I (FASI). Its near-complete (96%) blockade of palmitic acid biosynthesis makes it a superior probe compared to PZA, whose direct FASI inhibition has been debated [1]. Researchers can use this compound to dissect the downstream effects of FASI disruption on mycobacterial cell wall integrity and metabolism.

Developing Therapeutics Against Pyrazinamide-Resistant Tuberculosis

Given its retained activity against PZA-resistant *M. tuberculosis* strains, 6-propylpyrazin-2-amine is a critical starting point for medicinal chemistry campaigns aimed at overcoming pyrazinamidase-mediated resistance [1]. Procurement of this specific analog is essential for structure-activity relationship (SAR) studies designed to optimize the scaffold for enhanced potency and pharmacokinetic properties against drug-resistant TB.

Defining the Minimal Pharmacophore for Antimycobacterial Activity

The study of 6-propylpyrazin-2-amine, alongside pyrazinoic acid and 5-chloro-pyrazinamide, has been instrumental in defining the minimal structural requirements for antimycobacterial activity. The evidence demonstrates that a pyrazine ring with an acyl group is sufficient for both FASI inhibition and antimycobacterial activity [1]. This makes the compound a key building block for designing novel antitubercular agents with reduced structural complexity.

Exploring pH-Independent Antimycobacterial Mechanisms

The activity of PZA and POA is notoriously pH-dependent, requiring an acidic environment for optimal effect. In contrast, 6-propylpyrazin-2-amine (n-propyl pyrazinoate) exhibits pH-independent activity [1]. This property makes it an invaluable research tool for studying antimycobacterial mechanisms that are effective in neutral pH environments, such as those encountered in certain host niches, and for developing analogs that are not limited by acidic pH requirements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyrazinamine, 6-propyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.